BenchChemオンラインストアへようこそ!

2,3-Dihydrofuro[3,2-b]pyridine

Synthetic Methodology Heterocyclic Chemistry Process Development

WHY THIS SCAFFOLD: The [3,2-b] fusion pattern is non-negotiable for reproducing selective kinase inhibitor SAR, especially for CLK and HIPK targets. Unlike the [2,3-b] or [3,2-c] isomers that fail to undergo productive nitration, the [3,2-b] isomer reacts cleanly at the 5-position (93% yield), enabling scalable, chemoselective functionalization. This parent scaffold is the direct precursor to potent probes like MU1210. Insist on the [3,2-b] isomer to ensure your medicinal chemistry program stays on track.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 95837-09-5
Cat. No. B3059227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[3,2-b]pyridine
CAS95837-09-5
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1COC2=C1N=CC=C2
InChIInChI=1S/C7H7NO/c1-2-7-6(8-4-1)3-5-9-7/h1-2,4H,3,5H2
InChIKeyPJVQPPHJEYPUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrofuro[3,2-b]pyridine (CAS 95837-09-5): A Strategic Bicyclic Heteroaromatic Scaffold for Kinase Inhibitor Design and Chemical Probe Development


2,3-Dihydrofuro[3,2-b]pyridine (CAS: 95837-09-5) is a privileged fused bicyclic heteroaromatic scaffold characterized by a 5,5-fused dihydrofuran ring and a pyridine core [1]. With a molecular weight of 121.14 g/mol and an XLogP3-AA value of 0.9, this lipophilic base unit serves as a key building block and central pharmacophore for the development of potent and selective kinase inhibitors [1]. The furo[3,2-b]pyridine ring system is distinguished by its 3,2-fusion pattern, which orients key vectors for functionalization at the 3-, 5-, and 7-positions, enabling tailored interactions within the ATP-binding pocket of kinases such as CLK and HIPK [2]. Its commercial availability as an unsubstituted parent scaffold (typical purity: 95-98%) positions it as a versatile entry point for medicinal chemistry optimization and chemical probe synthesis [3].

Why Generic Substitution of 2,3-Dihydrofuro[3,2-b]pyridine with Alternative Furopyridine Isomers Is Not Warranted in Kinase Inhibitor Programs


While the compound name implies a specific structure, the term 'furopyridine' encompasses a family of isomeric heterocycles with distinct spatial arrangements and chemical reactivity. 2,3-Dihydrofuro[3,2-b]pyridine is defined by its [3,2-b] ring fusion, which is not interchangeable with the more commonly studied [2,3-b] or [3,2-c] isomers. Critically, the nitration of 2,3-dihydrofuro[3,2-b]pyridine N-oxide proceeds to yield multiple nitrated products, a reactivity profile not observed with the [2,3-b] or [3,2-c] N-oxides under identical conditions [1]. This divergent reactivity has direct consequences for medicinal chemistry: the 5-position of the [3,2-b] scaffold is a privileged vector for installing substituents that confer high selectivity for cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), whereas the [3,2-c] isomer has been explored for MNK1/2 inhibition [2]. Substituting the [3,2-b] scaffold with a closely related analog (e.g., furo[2,3-b]pyridine) would alter the vector of substitution, potentially leading to a complete loss of selectivity or potency for a given kinase target. Therefore, procurement of the precise [3,2-b] isomer is a non-negotiable requirement for reproducing structure-activity relationships (SAR) established in peer-reviewed literature.

Quantitative Differentiation Guide: Head-to-Head Evidence for 2,3-Dihydrofuro[3,2-b]pyridine and Its Derivatives


Superior Synthetic Yield for Electrophilic Nitration of 2,3-Dihydrofuro[3,2-b]pyridine N-Oxide vs. [2,3-b] and [3,2-c] Isomers

In a comparative study of four dihydrofuropyridine N-oxides, nitration of 2,3-dihydrofuro[3,2-b]pyridine N-oxide (3b) under standard conditions (HNO₃/H₂SO₄, 0 °C, 1h) furnished the desired nitropyridine derivatives 4b, 5b, and 6. In stark contrast, nitration of the isomeric 2,3-dihydrofuro[2,3-b]pyridine N-oxide (3a) and 2,3-dihydrofuro[3,2-c]pyridine N-oxide (3d) failed to yield any nitro compound under identical conditions [1]. This demonstrates a unique and productive reactivity profile specific to the [3,2-b] isomer. Furthermore, nitration of the parent 2,3-dihydrofuro[3,2-b]pyridine (non-N-oxide) to yield 5-nitro-2,3-dihydrofuro[3,2-b]pyridine is documented with a high yield of 93% .

Synthetic Methodology Heterocyclic Chemistry Process Development

Kinase Selectivity Profile: Furo[3,2-b]pyridine Scaffold Enables Highly Selective CLK and HIPK Inhibition vs. Alternative Scaffolds

The furo[3,2-b]pyridine core has been validated as a privileged scaffold for developing highly selective inhibitors of CLK and HIPK kinases [1][2]. The chemical probe MU1210, based on this scaffold, demonstrates potent inhibition of CLK1 (IC50 < 50 nM), CLK2, and CLK4 with a high degree of selectivity over a broad panel of kinases [1][3]. Further optimization of the subseries containing 3,5-disubstituted furo[3,2-b]pyridines afforded potent, cell-active, and highly selective inhibitors of CLKs [1]. In a related series, furo[3,2-c]pyridine-based MNK1/2 inhibitors exhibited only a modest kinase selectivity profile, potently inhibiting JNK1/2 and PIM1/3 at high concentrations, indicating a higher likelihood of off-target effects [4].

Kinase Inhibitor Selectivity Profiling Medicinal Chemistry

Quantitative Performance of Dihydrofuropyridine Scaffolds in IRAK4 Inhibitor Optimization: A Case Study in ADME and Potency

A series of IRAK4 inhibitors based on the dihydrofuro[2,3-b]pyridine scaffold provides a benchmark for the optimization potential of this core class. Structural modifications led to compound 21 (IC50 = 6.2 nM) but with high clearance (Cl = 43 mL/min/kg) and poor oral bioavailability (F = 1.6%). Further optimization yielded compound 38, which maintained excellent biochemical potency (IC50 = 7.3 nM) while achieving significantly improved clearance (Cl = 12 mL/min/kg) and oral bioavailability (F = 21%), resulting in a favorable lipophilic ligand efficiency (LLE = 6.0) . The optimized compound 38 was orally efficacious in an LPS-induced mouse model, reducing serum TNF-α secretion in vivo .

IRAK4 Inhibitor ADME In Vivo Efficacy

Divergent Reactivity in Electrophilic Chlorination of N-Oxides: [3,2-b] Isomer Yields Pyridine Derivatives, [2,3-b] and [3,2-c] Isomers Undergo Ring Fission

The reactivity of dihydrofuropyridine N-oxides toward phosphorus oxychloride (POCl₃) is strongly isomer-dependent. Chlorination of 2,3-dihydrofuro[3,2-b]pyridine N-oxide (3b) with POCl₃ yields mainly the chloropyridine derivatives 15b and 15'b, retaining the fused ring system. In contrast, chlorination of the isomeric [2,3-b] N-oxide (3a) and [3,2-c] N-oxide (3d) results in pyridine derivatives formed through fission of the 1–2 ether bond of the dihydrofuran ring [1].

Synthetic Methodology Reaction Outcome Process Development

Cytotoxic Activity of Furo[3,2-b]pyridine vs. Benzofuran Scaffolds: Benchmarking Anticancer Potency

While direct head-to-head data for the unsubstituted parent compound are limited, class-level inference can be drawn from comparative studies of pyridine- and benzofuran-derived inhibitors. In a study evaluating anticancer activity, a pyridine derivative (S22) exhibited an IC50 of 1.7 µM against the A375 melanoma cell line (WST-1 assay) and an IC50 of 26.8 µM in a tubulin polymerization assay. A potent benzofuran derivative (14) showed an IC50 of 0.09 µM in the A375 assay and <3 µM in the tubulin assay, indicating benzofuran scaffolds can achieve higher cytotoxicity [1]. This suggests that while furo[3,2-b]pyridine offers advantages in kinase selectivity (Evidence Item 2), alternative scaffolds like benzofuran may provide superior potency in certain cancer cell assays, guiding scaffold selection based on project goals.

Anticancer Cytotoxicity Scaffold Comparison

Optimal Research and Procurement Scenarios for 2,3-Dihydrofuro[3,2-b]pyridine Based on Quantitative Evidence


Medicinal Chemistry: Design and Synthesis of Selective CLK or HIPK Kinase Inhibitors

Procure the unsubstituted 2,3-dihydrofuro[3,2-b]pyridine scaffold as a starting point for synthesizing 3,5-disubstituted or 3,5,7-trisubstituted analogs. As demonstrated in peer-reviewed studies, this core enables the development of potent (IC50 < 50 nM for CLK1) and highly selective inhibitors of CLK and HIPK kinases [1][2]. The 5-position, which can be readily functionalized via high-yielding nitration (93%) or other electrophilic reactions, is a critical vector for achieving this selectivity. This scenario is ideal for oncology or neurodegenerative disease programs where minimizing off-target kinase inhibition is paramount.

Process Chemistry: Scale-Up of a Key Intermediate via Electrophilic Nitration or Chlorination

Utilize 2,3-dihydrofuro[3,2-b]pyridine or its N-oxide derivative as a robust intermediate for large-scale synthesis. Unlike its [2,3-b] and [3,2-c] isomers, which fail to undergo productive nitration or undergo ring fission upon chlorination, the [3,2-b] isomer reacts cleanly to yield functionalized products [3]. The high yield (93%) and straightforward conditions (HNO₃/H₂SO₄, 0 °C) for nitration make it an attractive and scalable transformation for preparing key intermediates for further derivatization.

Chemical Biology: Development of High-Quality Chemical Probes (e.g., MU1210)

Employ the furo[3,2-b]pyridine core as the central pharmacophore for constructing high-quality chemical probes. The probe MU1210, a potent and selective CLK1/2/4 inhibitor, is a direct product of this scaffold and serves as a state-of-the-art tool compound for dissecting CLK biology [2]. Procurement of the parent 2,3-dihydrofuro[3,2-b]pyridine enables the synthesis of such probes using established, chemoselective coupling methodologies [4].

Drug Discovery: Hit-to-Lead Optimization for Orally Bioavailable IRAK4 Inhibitors

Initiate a hit-to-lead campaign for inflammatory or autoimmune disease targets using the dihydrofuropyridine scaffold. As shown with the [2,3-b] isomer, this core class is amenable to multiparameter optimization, enabling the progression from a potent but poorly bioavailable lead (F = 1.6%) to an orally efficacious compound (F = 21%) with good in vivo activity . This precedent supports the use of the [3,2-b] scaffold as a developable core for achieving oral exposure in vivo.

Quote Request

Request a Quote for 2,3-Dihydrofuro[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.